epsilon-Aminocaproic Acid-d10 Hydrochloride

Stable isotope-labeled internal standard LC-MS/MS quantification Isotopic cross-talk

Quantifying aminocaproic acid in plasma or tissue homogenates by LC-MS/MS is frequently compromised by matrix effects and isotopic cross-talk when non-deuterated or d6 analogs are used as internal standards. EACA-d10 HCl (CAS 1246819-49-7) resolves these challenges as a perdeuterated internal standard with a +10 Da mass shift. • +10 Da mass shift ensures baseline separation from analyte, eliminating cross-talk. • Hydrochloride salt provides consistent solubility and gravimetric stock preparation. • Defined melting point (135-137 °C) and ≥98 atom % D enrichment guarantee lot-to-lot reproducibility. Procurement-ready with global shipping and reliable stock availability.

Molecular Formula C6H14ClNO2
Molecular Weight 177.694
CAS No. 1246819-49-7
Cat. No. B587196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameepsilon-Aminocaproic Acid-d10 Hydrochloride
CAS1246819-49-7
Synonyms6-Aminohexanoic Acid-d10 Hydrochloride;  6-Aminocaproic Acid-d10 Hydrochloride; 
Molecular FormulaC6H14ClNO2
Molecular Weight177.694
Structural Identifiers
SMILESC(CCC(=O)O)CCN.Cl
InChIInChI=1S/C6H13NO2.ClH/c7-5-3-1-2-4-6(8)9;/h1-5,7H2,(H,8,9);1H/i1D2,2D2,3D2,4D2,5D2;
InChIKeyAENOKLOQCCSDAZ-QXHYUYGDSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

epsilon-Aminocaproic Acid-d10 Hydrochloride (CAS 1246819-49-7): Stable Isotope-Labeled Internal Standard for Quantitative Mass Spectrometry


epsilon-Aminocaproic Acid-d10 Hydrochloride (EACA-d10 HCl, CAS 1246819-49-7) is a perdeuterated hydrochloride salt of the antifibrinolytic agent epsilon-aminocaproic acid (EACA), in which all ten aliphatic hydrogen atoms are replaced by deuterium . With molecular formula C₆H₄D₁₀ClNO₂ and a molecular weight of 177.70 g/mol, this compound serves as a stable isotope-labeled internal standard (SIL-IS) for the quantitative determination of aminocaproic acid in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The hydrochloride salt form confers a defined melting point of 135–137 °C and improved handling characteristics compared to the free-base form, making it the preferred format for analytical method development and routine bioanalytical workflows .

Why Generic Substitution Fails for epsilon-Aminocaproic Acid-d10 Hydrochloride in Quantitative Bioanalysis


Generic substitution of epsilon-Aminocaproic Acid-d10 Hydrochloride with non-deuterated EACA hydrochloride (CAS 4321-58-8), the d6 isotopologue (CAS 1228656-08-3), the free-base d10 form (CAS 461432-51-9), or structural analog internal standards introduces quantifiable liabilities in LC-MS/MS method performance. Non-deuterated analogs lack the mass shift required for selective detection, precluding their use as internal standards [1]. The d6 isotopologue provides only a +6 Da mass shift versus +10 Da for the d10 compound, resulting in a higher probability of isotopic cross-talk between the analyte and internal standard channels in complex biological matrices [2]. The free-base d10 form (CAS 461432-51-9) lacks the hydrochloride counterion, which alters aqueous solubility and may affect extraction recovery and chromatographic behavior relative to the hydrochloride analyte . Structural analog internal standards (e.g., 8-aminocaprylic acid) do not co-elute with the analyte under reversed-phase conditions, failing to correct for matrix effects [3].

epsilon-Aminocaproic Acid-d10 Hydrochloride: Quantified Differentiation Evidence for Procurement Decisions


Mass Shift Advantage: +10 Da (d10) vs. +6 Da (d6) Reduces Isotopic Cross-Talk Risk in LC-MS/MS

epsilon-Aminocaproic Acid-d10 Hydrochloride provides a +10 Da mass shift relative to unlabeled aminocaproic acid (m/z 132.2 → m/z 142.2 for the parent ion in positive mode), compared with a +6 Da shift for the d6 isotopologue [1]. In LC-MS/MS, a mass shift of at least +3 Da is recommended to avoid isotopic cross-talk between the analyte and internal standard multiple reaction monitoring (MRM) channels; the +10 Da shift of the d10 compound exceeds this threshold by a factor of >3, whereas the +6 Da shift of the d6 analog provides only a 2× margin [2]. The natural abundance of ¹³C in the unlabeled analyte (approximately 6.6% for a C₆ compound) generates an M+6 isotopic peak that partially overlaps with the d6 internal standard channel, an issue that the d10 compound avoids through its larger mass separation [3].

Stable isotope-labeled internal standard LC-MS/MS quantification Isotopic cross-talk

Hydrochloride Salt Form: Defined Melting Point vs. Amorphous Free Base Improves Handling and Formulation

The hydrochloride salt of epsilon-Aminocaproic Acid-d10 (CAS 1246819-49-7) exhibits a defined melting point of 135–137 °C, whereas the free-base form (CAS 461432-51-9) has no reported melting point, indicating an amorphous or poorly crystalline solid . Crystalline hydrochloride salts generally offer superior chemical stability, easier gravimetric handling for standard preparation, and reduced hygroscopicity compared to amorphous free bases [1]. The molecular weight of the hydrochloride salt (177.70 g/mol) also simplifies the gravimetric preparation of stock solutions compared to the free base (141.23 g/mol), as larger masses are less susceptible to weighing errors on standard analytical balances .

Salt selection Solid-state characterization Analytical standard preparation

Isotopic Enrichment: ≥98 atom % D Enables Reliable Isotope Dilution Quantification

epsilon-Aminocaproic Acid-d10 Hydrochloride is specified at ≥98 atom % D isotopic enrichment . This level of enrichment ensures that the residual unlabeled (d0) fraction is ≤2%, minimizing the contribution of the internal standard to the analyte signal and enabling accurate quantification at low analyte concentrations. The d6 isotopologue is also available at 99.93% atom D enrichment; however, the lower number of deuterium labels means that even at equivalent enrichment, the d6 compound's residual d0 fraction contributes proportionally more to the analyte channel because the d0 isotopologue is chromatographically inseparable from the native analyte [1].

Isotopic enrichment Isotope dilution mass spectrometry Method validation

Synthesis Verification: Full Perdeuteration at All 10 Aliphatic Positions Confirmed by ²H Solid-State NMR

The synthesis of (D10)-6-aminocaproic acid has been reported from commercially available perdeuterated cyclohexanol, with the position-specific incorporation of deuterium at all ten aliphatic positions confirmed by ²H solid-state NMR spectroscopy [1]. This analytical confirmation is essential because incomplete or non-specific deuteration—a common problem in catalytic exchange-based synthetic routes—can produce mixed isotopologues (d1–d9 species) that complicate mass spectral interpretation and compromise quantitative accuracy [2]. The synthesis was conducted for use in ²H NMR structural studies of membrane-bound ion channels, demonstrating the compound's suitability for demanding biophysical applications [1].

Deuterium NMR Perdeuteration Structural confirmation

Validated Method Compatibility: Demonstrated Use of Deuterated EACA as Internal Standard in FDA-Guideline-Compliant LC-MS/MS Assay

A fully validated LC-MS/MS method for the quantification of aminocaproic acid in human plasma has been published using aminocaproic D6 acid as the internal standard (ISD), achieving a linear range of 0.3–80 µg/mL (r² > 0.98), inter-day accuracy of 100.91–103.80%, and precision (%CV) of 0.91–3.63% [1]. The method was validated per USFDA guidelines and successfully applied to a pharmacokinetic study in 12 healthy adult male subjects under fasting conditions [1]. The d10 isotopologue offers structural identity with the d6 ISD used in this validated method, and its larger mass shift (+10 vs. +6 Da) is expected to provide equivalent or superior performance, particularly in matrices with high endogenous interferences [2].

Method validation Pharmacokinetics Bioanalytical method

Retention Time Isotope Effect: d10 Co-Elution Behavior Mitigates Matrix Effect Variability

Deuterated internal standards with a high number of deuterium labels can exhibit a slight reverse-phase retention time shift relative to the unlabeled analyte due to the deuterium isotope effect on hydrophobicity (C–D bond is shorter and less polarizable than C–H) [1]. In the validated method using d6 aminocaproic acid, the retention time for both the analyte and ISD was identical at 1.50 ± 0.1 min, demonstrating that even a +6 Da label does not cause chromatographic separation under these conditions [2]. Because the d10 compound is structurally homologous and the reversed-phase separation mechanism is dominated by the carboxylic acid and amine functional groups (not the aliphatic chain deuteration), co-elution with the analyte is expected to be preserved [3]. Co-elution is critical because differential elution between the analyte and internal standard can lead to differential matrix effects (ion suppression or enhancement), compromising quantification accuracy [1].

Matrix effect Ion suppression Retention time shift

epsilon-Aminocaproic Acid-d10 Hydrochloride: Optimal Application Scenarios for Scientific and Industrial Users


Quantitative Bioanalysis of Aminocaproic Acid in Pharmacokinetic Studies (Human/Animal Plasma)

This compound is the internal standard of choice for LC-MS/MS quantification of aminocaproic acid in plasma for pharmacokinetic studies, as demonstrated by the FDA-validated method of Yadlapalli et al. (2020). The +10 Da mass shift provides robust discrimination from the analyte, and the hydrochloride salt form simplifies gravimetric preparation of stock solutions for clinical and preclinical PK sample analysis [1].

Forensic and Doping Control Analysis of Aminocaproic Acid in Equine and Human Biological Samples

In equine doping control, aminocaproic acid is monitored at ng/mL levels in serum and urine for up to 168 h post-administration, as reported by Maxwell et al. (2023) using LC-MS/MS. The d10 hydrochloride salt enables definitive identification and quantification at these low concentrations, with the +10 Da mass shift providing unambiguous differentiation from endogenous matrix interferences and the hydrochloride form ensuring long-term standard stability under routine storage conditions [2].

Method Development and Validation for Aminocaproic Acid in Complex Biological Matrices (Urine, Tissue)

Laboratories developing novel LC-MS/MS methods for aminocaproic acid in urine, tissue homogenates, or other complex matrices benefit from the d10 HCl salt as a primary internal standard. The compound's defined physical properties (melting point 135–137 °C), high isotopic enrichment (≥98 atom % D), and co-elution with the analyte under reversed-phase conditions enable robust method validation in accordance with FDA and EMA bioanalytical method validation guidelines [3].

Biophysical Research Requiring Position-Specific Deuterium Labels (²H NMR, Neutron Scattering)

For research applications requiring site-specific deuteration, epsilon-Aminocaproic Acid-d10 Hydrochloride can be used as a building block for deuterated linkers and conjugates, following the synthetic route of Anastasiadis et al. (2001) who coupled (D10)-6-aminocaproic acid to gramicidin A for ²H solid-state NMR conformational studies. The perdeuteration at all 10 aliphatic positions provides maximal signal in ²H NMR experiments without the spectral complexity of mixed isotopologues [4].

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